molecular formula C10H5BrN2O B12951756 4-(2-Bromooxazol-5-yl)benzonitrile

4-(2-Bromooxazol-5-yl)benzonitrile

Cat. No.: B12951756
M. Wt: 249.06 g/mol
InChI Key: DMDWALQZMQWKEU-UHFFFAOYSA-N
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Description

4-(2-Bromooxazol-5-yl)benzonitrile is a heterocyclic organic compound featuring a benzonitrile moiety linked to a 2-bromo-substituted oxazole ring. The bromine atom at the 2-position of the oxazole ring introduces steric and electronic effects, making the compound a versatile intermediate in medicinal chemistry and materials science. Its nitrile group enhances polarity and reactivity, facilitating participation in click chemistry and cross-coupling reactions.

Properties

Molecular Formula

C10H5BrN2O

Molecular Weight

249.06 g/mol

IUPAC Name

4-(2-bromo-1,3-oxazol-5-yl)benzonitrile

InChI

InChI=1S/C10H5BrN2O/c11-10-13-6-9(14-10)8-3-1-7(5-12)2-4-8/h1-4,6H

InChI Key

DMDWALQZMQWKEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN=C(O2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromooxazol-5-yl)benzonitrile typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. For instance, 2-bromoacetophenone can react with formamide under acidic conditions to form 2-bromo-5-oxazole.

    Nitrile Group Introduction: The nitrile group can be introduced via a nucleophilic substitution reaction. For example, 4-bromobenzonitrile can be used as a starting material, which undergoes a substitution reaction with the oxazole derivative to form the final product.

Industrial Production Methods

Industrial production of 4-(2-Bromooxazol-5-yl)benzonitrile may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromooxazol-5-yl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the oxazole ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-Bromooxazol-5-yl)benzonitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of oxazole derivatives with biological targets. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

In medicinal chemistry, 4-(2-Bromooxazol-5-yl)benzonitrile is investigated for its potential as a pharmacophore. Its derivatives may exhibit activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4-(2-Bromooxazol-5-yl)benzonitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and nitrile group can participate in various interactions, including hydrogen bonding and halogen bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 2: Spectroscopic and Physical Properties

Compound Name ¹H NMR Shifts (δ, ppm) Melting Point (°C) Key Functional Groups
4-(2-Bromooxazol-5-yl)benzonitrile Not reported N/A Nitrile, bromooxazole
4-(3-(4-Bromophenyl)isoxazol-5-yl)benzonitrile 7.97 (d, J=8.0 Hz), 6.97 (s) Not reported Nitrile, isoxazole
2-(3-(4-Bromophenyl)isoxazol-5-yl)benzonitrile 8.25–8.06 (m), 7.49 (s) Not reported Nitrile, isoxazole
Benzimidazole-oxadiazole derivative IR: 2225 cm⁻¹ (C≡N) 212–214 Nitrile, oxadiazole
  • NMR Analysis : Isoxazole derivatives exhibit distinct aromatic proton signals depending on substituent positions (e.g., para-substituted benzonitrile in vs. ortho-substituted in ).
  • Thermal Stability : The benzimidazole-oxadiazole derivative has a high melting point (212–214°C), suggesting strong intermolecular interactions, whereas bromooxazole derivatives may exhibit lower thermal stability due to halogen volatility .

Reactivity and Functionalization

  • Cross-Coupling : Bromooxazole and bromophenyl-isoxazole derivatives undergo Suzuki-Miyaura coupling, enabling aryl-aryl bond formation for drug discovery .
  • Click Chemistry : The nitrile group in 4-(2-Bromooxazol-5-yl)benzonitrile could participate in cycloaddition reactions, unlike compounds lacking this functionality (e.g., triazole derivatives in ).

Key Research Findings

  • Structure-Activity Relationship (SAR) : Bromine placement on the oxazole ring significantly impacts electronic properties and binding affinity in enzyme inhibition .
  • Synthetic Challenges : Lower yields in benzimidazole-oxadiazole synthesis () underscore the complexity of multi-step heterocycle formation compared to single-step cyclizations for isoxazoles .
  • Material Design: Bromooxazole derivatives are underexplored in OLEDs compared to carbazole-based systems (), presenting opportunities for novel optoelectronic materials.

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